BenchChemオンラインストアへようこそ!

2,4,5-trimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

PI3K inhibitor Kinase SAR Sulfonamide electronics

2,4,5-Trimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 863594-75-6) is a synthetic small molecule belonging to the thiazolo[5,4-b]pyridine class of heterocyclic sulfonamides. This compound features a 2,4,5-trimethylbenzenesulfonamide moiety linked via a meta-substituted central phenyl ring to the thiazolo[5,4-b]pyridine core.

Molecular Formula C21H19N3O2S2
Molecular Weight 409.52
CAS No. 863594-75-6
Cat. No. B2761398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-trimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
CAS863594-75-6
Molecular FormulaC21H19N3O2S2
Molecular Weight409.52
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4)C
InChIInChI=1S/C21H19N3O2S2/c1-13-10-15(3)19(11-14(13)2)28(25,26)24-17-7-4-6-16(12-17)20-23-18-8-5-9-22-21(18)27-20/h4-12,24H,1-3H3
InChIKeyMLGBLUHCEUNYLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4,5-Trimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 863594-75-6): A Thiazolopyridine-Based Sulfonamide for Kinase-Targeted Research


2,4,5-Trimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 863594-75-6) is a synthetic small molecule belonging to the thiazolo[5,4-b]pyridine class of heterocyclic sulfonamides. This compound features a 2,4,5-trimethylbenzenesulfonamide moiety linked via a meta-substituted central phenyl ring to the thiazolo[5,4-b]pyridine core . The thiazolo[5,4-b]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, with demonstrated activity against phosphoinositide 3-kinase (PI3K) isoforms, the c-KIT receptor tyrosine kinase, and epidermal growth factor receptor (EGFR) kinases, making it a relevant chemical probe for cell signaling and oncology research [1].

Why Generic Substitution Fails for CAS 863594-75-6: Structural Determinants of Kinase Selectivity and Potency


Thiazolopyridine-based sulfonamides cannot be treated as interchangeable commodities because minor modifications to the sulfonamide aryl group, central phenyl connectivity, or heterocyclic core produce profound shifts in kinase inhibitory potency and isoform selectivity. Published structure-activity relationship (SAR) studies demonstrate that replacing an electron-deficient 2,4-difluorophenyl sulfonamide with an electron-rich methyl-substituted sulfonamide on the same thiazolo[5,4-b]pyridine template reduces PI3Kα inhibitory potency by over 10-fold [1]. Furthermore, the central phenyl ring's substitution position (meta vs. para) alters the three-dimensional orientation of the sulfonamide warhead within the kinase ATP-binding pocket, potentially affecting selectivity across the kinome . These findings establish that the precise combination of the 2,4,5-trimethylbenzenesulfonamide group and meta-phenyl connectivity defines a unique pharmacological space that cannot be replicated by casually substituting a close analog.

Quantitative Evidence Guide for 2,4,5-Trimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide: Differentiation from Closest Analogs


PI3Kα Potency Attenuation via Electron-Rich 2,4,5-Trimethylbenzenesulfonamide Substitution

The electron-rich, tri-methyl-substituted phenyl sulfonamide of CAS 863594-75-6 is predicted to exhibit significantly attenuated PI3Kα inhibitory potency compared to electron-deficient sulfonamide analogs. This inference is derived from published class-level SAR data [1] showing that compound 19a (2,4-difluorophenyl sulfonamide) inhibits PI3Kα with an IC50 of 3.6 nM, whereas replacement of the electron-deficient aryl group with a methyl group (compound 19d) reduces potency to 53 nM, a greater than 10-fold drop. The 2,4,5-trimethyl substitution introduces additional electron-donating methyl groups and steric bulk at the ortho and para positions, which would be expected to further modulate (likely reduce) PI3Kα binding affinity relative to the mono-methyl analog. This positions CAS 863594-75-6 as a probe for interrogating PI3Kα activity at moderate rather than ultra-potent occupancy levels.

PI3K inhibitor Kinase SAR Sulfonamide electronics

Meta-Substitution of Central Phenyl Ring Differentiates Binding Geometry from Para-Substituted Regioisomer

CAS 863594-75-6 possesses a meta-substituted central phenyl ring (3-position connectivity to thiazolo[5,4-b]pyridine), distinguishing it from the commercially available para-substituted regioisomer CAS 863594-49-4 . This meta connectivity imposes a distinct dihedral angle between the central phenyl ring and the thiazolo[5,4-b]pyridine core, altering the vector and spatial presentation of the sulfonamide group within the kinase active site. In analogous PI3K inhibitor series, such connectivity differences have been shown to affect isoform selectivity profiles [1]. For researchers conducting SAR-by-catalog or scaffold-hopping campaigns, testing both meta and para regioisomers is essential to fully map the structure-activity landscape.

Regioisomer selectivity Meta vs para Binding geometry

Thiazolo[5,4-b]pyridine Core Is Essential for PI3Kα Engagement vs. Simpler Thiazole or Benzothiazole Scaffolds

The thiazolo[5,4-b]pyridine bicyclic core present in CAS 863594-75-6 is a critical structural determinant for PI3Kα inhibitory activity. Published SAR studies demonstrate that when the pyridyl ring attached to the thiazolo[5,4-b]pyridine scaffold is replaced by a simple phenyl ring, PI3Kα inhibitory potency decreases significantly [1]. This finding establishes that the nitrogen atom in the pyridine ring participates in key hydrogen bond interactions with the kinase hinge region, as confirmed by molecular docking analysis [1]. In contrast, compounds built on simpler thiazole, benzothiazole, or thiazolo[3,2-a]pyridine scaffolds lack this precise hydrogen bond donor/acceptor geometry and are unlikely to recapitulate the same PI3K isoform engagement profile. This scaffold requirement provides a clear differentiation basis when selecting among commercially available sulfonamide-based kinase probe candidates.

Scaffold specificity Thiazolo[5,4-b]pyridine PI3K inhibitor core

Commercial Purity Specification of ≥95% Enables Reproducible Screening and Profiling

CAS 863594-75-6 is commercially available at a purity specification of ≥95% . This level of purity is suitable for most biochemical and cell-based screening applications, provided that the identity and purity are verified by the end user via orthogonal analytical methods (e.g., LC-MS, 1H NMR) prior to dose-response experiments. For comparison, many vendor-supplied screening compounds in the thiazolo[5,4-b]pyridine class are offered at similar 95% purity thresholds, with some specialized suppliers offering >98% purity for advanced lead optimization studies. Researchers requiring >98% purity for sensitive biophysical assays (e.g., SPR, ITC, crystallography) should request additional purification or analytical certification from the vendor.

Compound purity Procurement specification Assay reproducibility

Thiazolo[5,4-b]pyridine Scaffold Enables Multi-Kinase Targeting Profiles Including c-KIT and EGFR

Beyond PI3K inhibition, the thiazolo[5,4-b]pyridine scaffold has demonstrated potent activity against additional clinically relevant kinases. In a 2023 study, compound 6r—a thiazolo[5,4-b]pyridine derivative—was identified as a potent c-KIT inhibitor capable of overcoming imatinib resistance in gastrointestinal stromal tumor (GIST) models [1]. Compound 6r strongly inhibited the c-KIT V560G/D816V double mutant and suppressed proliferation of GIST-T1 and HMC1.2 cancer cells, with differential cytotoxicity against c-KIT D816V Ba/F3 cells relative to parental Ba/F3 cells [1]. In a separate 2024 study, thiazolo[5,4-b]pyridine derivative 10k displayed potent EGFR-TK inhibitory activity with IC50 values of 0.010 μM, 0.08 μM, and 0.82 μM against HCC827, NCI-H1975, and A-549 cancer cell lines, respectively—comparable to the clinically approved drug Osimertinib [2]. While these data are from different substitution patterns and cannot be directly extrapolated to CAS 863594-75-6, they establish that the thiazolo[5,4-b]pyridine core is a privileged scaffold capable of engaging multiple kinase targets, suggesting that CAS 863594-75-6 may exhibit polypharmacology warranting broad kinome profiling.

Polypharmacology c-KIT inhibitor EGFR inhibitor Multi-kinase profile

Recommended Application Scenarios for 2,4,5-Trimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 863594-75-6)


PI3Kα Probe with Moderated Potency for Cellular Pathway Deconvolution

As inferred from class-level SAR [Xia et al., 2020], the electron-rich 2,4,5-trimethylbenzenesulfonamide group likely attenuates PI3Kα inhibitory potency compared to picomolar/low-nanomolar electron-deficient sulfonamide analogs. This property makes CAS 863594-75-6 suitable for cellular assays where complete PI3K pathway shutdown is undesirable—for example, in studying feedback reactivation mechanisms, differential PI3K isoform dependencies, or combination therapy screening where partial target engagement is desired to avoid masking synergistic effects.

Meta-Substituted Regioisomer for SAR-by-Catalog Exploration of Central Phenyl Geometry

The meta (3-position) connectivity of the central phenyl ring differentiates CAS 863594-75-6 from the para-substituted regioisomer CAS 863594-49-4. Researchers engaged in scaffold-hopping or systematic SAR exploration should procure both regioisomers to probe the effect of sulfonamide presentation angle on kinase selectivity and potency. This is particularly relevant for programs where X-ray co-crystal structures are unavailable and binding mode hypotheses rely on pharmacophore modeling.

Kinase Polypharmacology Profiling Using the Thiazolo[5,4-b]pyridine Privileged Scaffold

Given that the thiazolo[5,4-b]pyridine scaffold has validated activity against PI3K [Xia et al., 2020], c-KIT [Lee et al., 2023], and EGFR [Borude et al., 2024], CAS 863594-75-6 is a candidate for broad kinome selectivity profiling (e.g., KINOMEscan or comparable panels). The 2,4,5-trimethyl substitution may confer a distinct selectivity fingerprint compared to published analogs, potentially revealing novel kinase targets or an improved selectivity window for chemical biology applications.

Negative Control or Comparator for High-Potency PI3Kα Inhibitor Lead Series

The predicted moderated PI3Kα potency of CAS 863594-75-6, relative to electron-deficient sulfonamide leads (e.g., compounds 19a and 19b with IC50 values of 3.6 nM and 4.6 nM), positions it as a useful comparator or attenuated control compound in PI3Kα inhibitor development programs. This application leverages the quantitative SAR from Xia et al. (2020) to establish a potency gradient within a congeneric series, facilitating the correlation of biochemical potency with cellular efficacy and toxicity endpoints.

Quote Request

Request a Quote for 2,4,5-trimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.